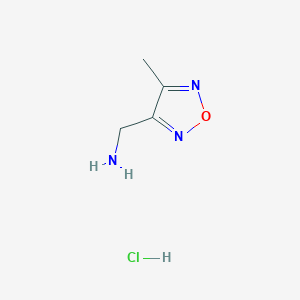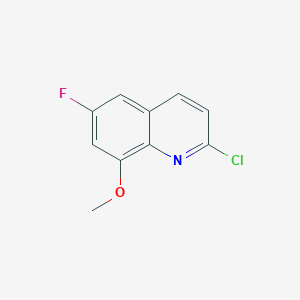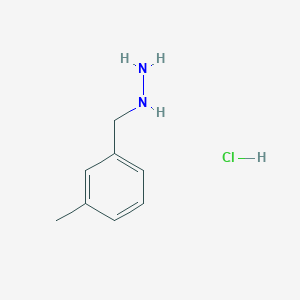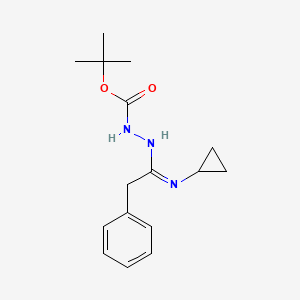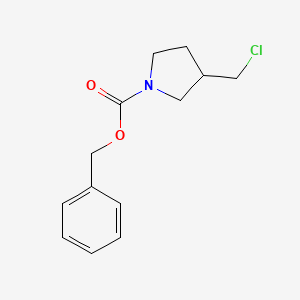
3-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester
Descripción general
Descripción
“3-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester” is a chemical compound with the CAS Number: 476474-01-8. Its molecular weight is 253.73 and its IUPAC name is benzyl 3-(chloromethyl)-1-pyrrolidinecarboxylate . It is a light yellow liquid .
Molecular Structure Analysis
The InChI code for “3-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester” is 1S/C13H16ClNO2/c14-8-12-6-7-15(9-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
The physical form of “3-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester” is a light yellow liquid . More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación
Kinetic Resolution and Chiral Induction
- The compound has been used in the kinetic resolution of racemic secondary benzylic alcohols. This process is facilitated by Pyridine-3-carboxylic anhydride (3-PCA), which acts as a coupling reagent, and has shown efficiency in producing optically active carboxylic esters with high enantiomeric excesses. This process is significant in the synthesis of chiral molecules (Shiina et al., 2012).
Synthesis of Pyrrolidine Derivatives
- It has been involved in the synthesis of pyrrolidine derivatives, demonstrating its versatility in organic synthesis. This includes the creation of various pyrrolidine structures through different synthetic routes (Andrews et al., 2003).
Structural and Electronic Properties Studies
- The compound has been studied for its structural and electronic properties. Computational analyses, like semi-empirical PM3 methods, have been applied to understand its characteristics, providing insights into the effects of structural changes on these properties (Hameed, Ibrahim, & Elhaes, 2007).
Synthesis of Carboxylic Esters
- It serves as a critical component in the synthesis of carboxylic esters, demonstrating its utility in esterification reactions. This application is fundamental in the production of various ester compounds (Takimoto, Inanaga, Katsuki, & Yamaguchi, 1981).
Role in Photorelease Studies
- The compound is used in photorelease studies. It has been involved in the synthesis of photocleavable protecting groups for carboxylic acids, which is crucial for controlled release applications (Soares, Hungerford, Costa, & Gonçalves, 2015).
Medicinal Chemistry Applications
- In the field of medicinal chemistry, it has been used in the synthesis of enantiomers for specific medical applications. This includes the creation of compounds with potential therapeutic interest (Tamazawa et al., 1986).
Safety And Hazards
Propiedades
IUPAC Name |
benzyl 3-(chloromethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c14-8-12-6-7-15(9-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMTYWDGXMOXFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CCl)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70696035 | |
| Record name | Benzyl 3-(chloromethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester | |
CAS RN |
476474-01-8 | |
| Record name | Benzyl 3-(chloromethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



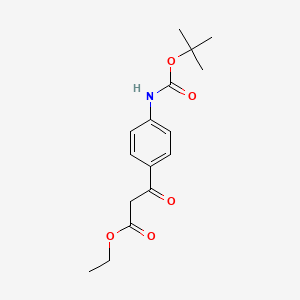
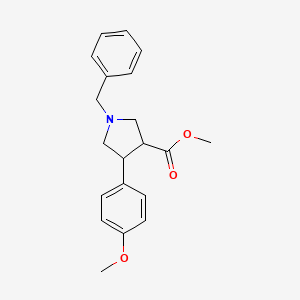
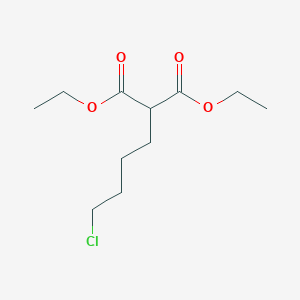
![2,2-Difluoro-7-oxabicyclo[4.1.0]heptane](/img/structure/B1423652.png)
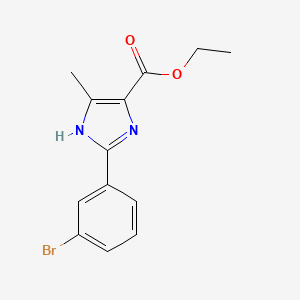
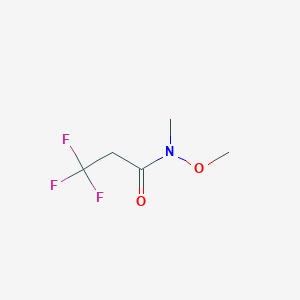
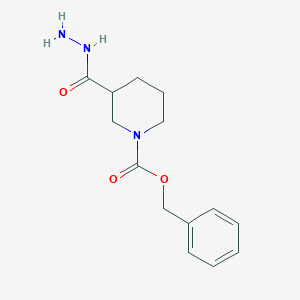
![1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine](/img/structure/B1423658.png)

![2-Benzyl-2,5-diaza-spiro[3.4]octane dihydrochloride](/img/structure/B1423663.png)
